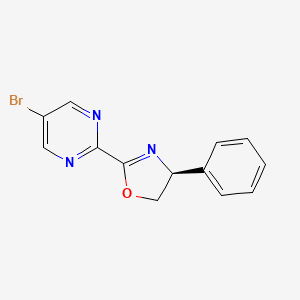
1-(2-(Thietan-3-ylamino)ethyl)-1H-1,2,4-triazole-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(Thietan-3-ylamino)ethyl)-1H-1,2,4-triazole-3-carbonitrile is a compound that features a thietane ring, a triazole ring, and a carbonitrile group. Thietanes are four-membered sulfur-containing heterocycles, while triazoles are five-membered rings containing three nitrogen atoms. The combination of these structural motifs makes this compound interesting for various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing thietanes is through the intermolecular double substitution (cyclic thioetherification) of 1,3-dihaloalkanes with sodium sulfide . The triazole ring can be introduced via cyclization reactions involving hydrazine derivatives and nitriles .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes for scalability, yield, and purity. This could include the use of continuous flow reactors for the thioetherification step and advanced purification techniques such as crystallization or chromatography to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-(Thietan-3-ylamino)ethyl)-1H-1,2,4-triazole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can reduce the nitrile group.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amino group under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary or secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a probe for studying sulfur-containing biomolecules.
Medicine: Potential use in drug discovery due to its unique structural features.
Industry: As a building block for the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(2-(Thietan-3-ylamino)ethyl)-1H-1,2,4-triazole-3-carbonitrile would depend on its specific application. In biological systems, it could interact with enzymes or receptors through its triazole and thietane rings, potentially inhibiting or modulating their activity. The carbonitrile group could also participate in covalent bonding with target molecules, enhancing its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thietane-containing compounds: Such as thietanose nucleosides and thiathromboxane A2.
Triazole-containing compounds: Such as 1,2,4-triazole derivatives used in antifungal agents.
Carbonitrile-containing compounds: Such as nitrile-containing pharmaceuticals.
Uniqueness
1-(2-(Thietan-3-ylamino)ethyl)-1H-1,2,4-triazole-3-carbonitrile is unique due to the combination of its structural motifs, which can confer distinct chemical reactivity and biological activity. The presence of both a thietane and a triazole ring in a single molecule is relatively rare, making it a valuable compound for research and development in various scientific fields.
Eigenschaften
Molekularformel |
C8H11N5S |
|---|---|
Molekulargewicht |
209.27 g/mol |
IUPAC-Name |
1-[2-(thietan-3-ylamino)ethyl]-1,2,4-triazole-3-carbonitrile |
InChI |
InChI=1S/C8H11N5S/c9-3-8-11-6-13(12-8)2-1-10-7-4-14-5-7/h6-7,10H,1-2,4-5H2 |
InChI-Schlüssel |
JJJPFGWWRQPFHC-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CS1)NCCN2C=NC(=N2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4',5-Diphenyl-[1,4'-biimidazolidine]-2,2',4,5'-tetraone](/img/structure/B12948328.png)
![4-Chloro-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide](/img/structure/B12948334.png)
![3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]-N'-sulfamoyl(1,2,3-13C3)propanimidamide](/img/structure/B12948340.png)
![2-Methyl-2-azabicyclo[2.2.1]heptan-5-one](/img/structure/B12948348.png)





![6-Bromoimidazo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B12948392.png)


